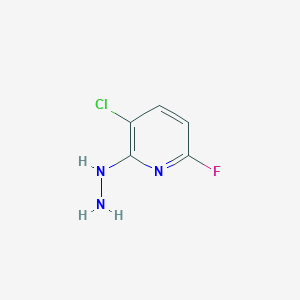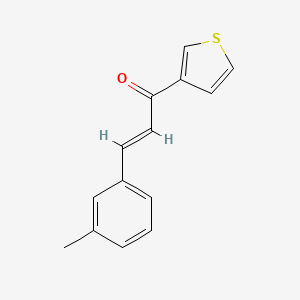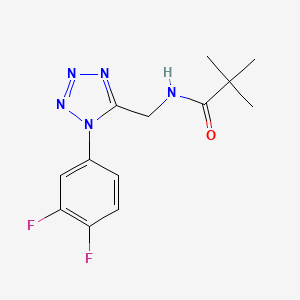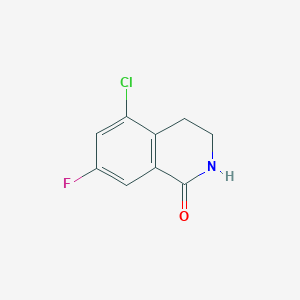
5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold . This scaffold has been synthesized and studied for its bioactive properties, particularly in plant disease management .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one, has been achieved using the Castagnoli–Cushman reaction . This reaction has been used to create 59 derivatives of this scaffold .Molecular Structure Analysis
The molecular structure of 5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one is characterized by the presence of chlorine and fluorine substituents on the isoquinolinone ring . The exact mass of the molecule is 165.058992041 .Physical And Chemical Properties Analysis
5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one has a molecular weight of 165.17 . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound appears as an orange solid .科学的研究の応用
- 5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one has demonstrated antimicrobial properties. Researchers have investigated its effectiveness against various pathogens, including bacteria and fungi. These studies aim to identify potential new antimicrobial agents for therapeutic use .
- In 2010, researchers reported that derivatives of 5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one act as positive allosteric modulators of AMPA receptors. These receptors play a crucial role in synaptic transmission and memory. The compound’s interaction with AMPA receptors is an exciting avenue for further exploration .
Antimicrobial Activity
AMPA Receptor Modulation
作用機序
While the specific mechanism of action for 5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one is not mentioned in the search results, the antioomycete activity of similar derivatives against Pythium recalcitrans has been studied . The mode of action might involve the disruption of the biological membrane systems of P. recalcitrans .
将来の方向性
The future directions for the study of 5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one and similar compounds could involve further exploration of their bioactive properties, particularly in plant disease management . The results of such studies could provide crucial information for the design and development of more potent derivatives .
特性
IUPAC Name |
5-chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c10-8-4-5(11)3-7-6(8)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTELMNPTESHSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC(=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

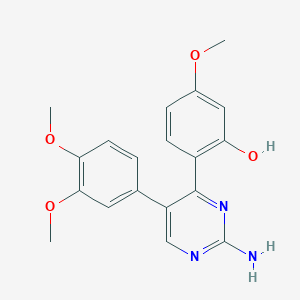
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2540569.png)
![2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride](/img/structure/B2540571.png)
![5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540572.png)


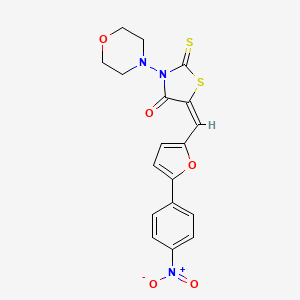
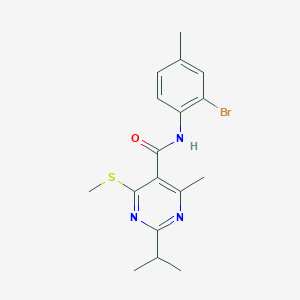


![1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2540582.png)
